2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)
Overview
Description
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) is a deuterated derivative of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as bisphenol A. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterated form is often used in scientific research to study the behavior and properties of the compound under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves the deuteration of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane. The process typically includes the following steps:
Deuteration of Phenol: Phenol is treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Formation of Bisphenol A-d8: The deuterated phenol is then reacted with acetone-d6 in the presence of an acid catalyst to form bisphenol A-d8.
Chlorination: The bisphenol A-d8 is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the trichloroethane group.
Industrial Production Methods
Industrial production of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and acetone-d6, along with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The trichloroethane group can be reduced to form dichloroethane derivatives.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dichloroethane derivatives.
Substitution: Various substituted phenols and ethers.
Scientific Research Applications
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies of endocrine-disrupting chemicals and their effects on biological systems.
Medicine: Investigated for its potential effects on human health and its role in various diseases.
Industry: Used in the development of new materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves its interaction with various molecular targets, including:
Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural estrogens.
Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: The non-deuterated form of the compound.
Bisphenol S: A similar compound with a sulfone group instead of the trichloroethane group.
Bisphenol F: A related compound with a methylene bridge instead of the trichloroethane group.
Uniqueness
2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:
Enhanced Stability: Deuterium atoms confer greater stability to the compound under various conditions.
Isotopic Labeling: The deuterated form allows for precise tracking and analysis in experimental studies.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDILGOLSSKNE-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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